L-(+)-Tartaric acid

C4H6O6

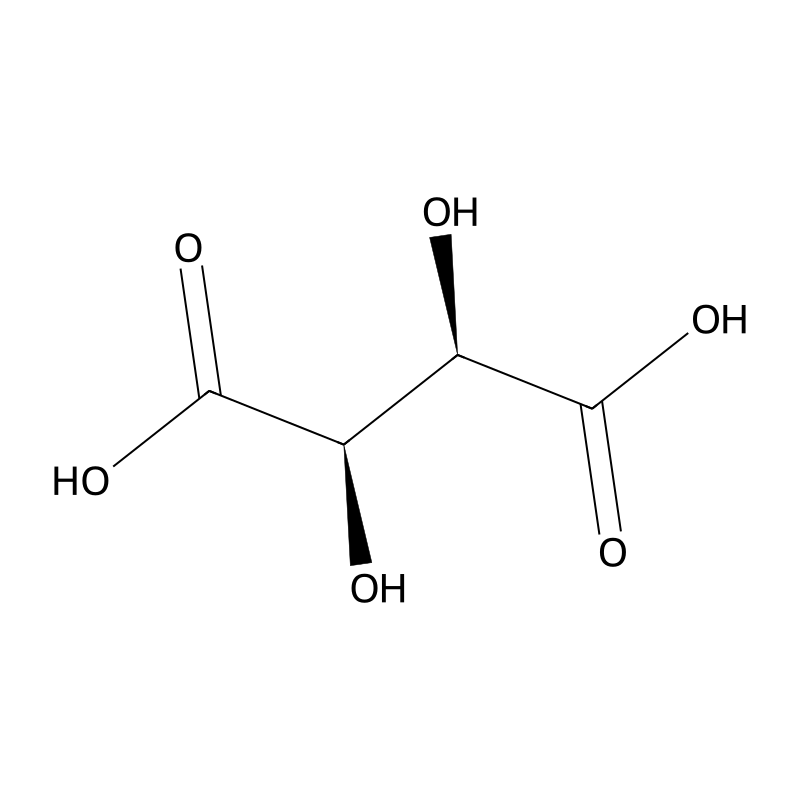

COOH(CHOH)2COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H6O6

COOH(CHOH)2COOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, g/l at 20 °C: 1400 (very soluble)

soluble in water and alcohol; 1 gm in 0.8 ml water

1 g in 3 ml 95% alcohol (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

L-tartaric acid's unique property lies in its ability to form diastereomers with other chiral molecules. Diastereomers are stereoisomers that are not mirror images. When L-tartaric acid interacts with a racemic mixture (a 50:50 mix of enantiomers) of another molecule, it preferentially binds to one enantiomer, forming a diastereomer complex. This difference in binding affinity allows scientists to separate the two enantiomers through techniques like chromatography or crystallization [].

Here's a specific example: L-tartaric acid is used in the resolution of racemic mixtures of amino acids. Amino acids are the building blocks of proteins, and their chirality plays a vital role in their function. By complexing L-tartaric acid with a racemic mixture of an amino acid, scientists can separate the L- and D-enantiomers, enabling further research on their individual properties [].

L-Tartaric Acid as a Chiral Building Block

Beyond separation techniques, L-tartaric acid serves as a valuable chiral building block in organic synthesis. Its well-defined structure and chirality make it a versatile starting material for the creation of other chiral molecules. Researchers can utilize L-tartaric acid to synthesize complex chiral compounds with specific biological or material properties [].

One example is the development of chiral catalysts. Catalysts are substances that accelerate chemical reactions without being consumed themselves. Chiral catalysts can be designed to selectively promote reactions involving specific enantiomers. L-tartaric acid can be incorporated into the design of these catalysts, leading to more efficient and enantioselective reactions [].

L-(+)-Tartaric acid is a naturally occurring organic acid with the chemical formula CHO. It is a white crystalline substance that is classified as a diprotic alpha-hydroxy carboxylic acid, featuring two hydroxyl groups and two carboxylic acid groups. This compound is predominantly found in various plants, especially in grapes, where it plays a crucial role in the winemaking process. L-(+)-Tartaric acid is one of the three stereoisomers of tartaric acid, which includes D-tartaric acid and meso-tartaric acid. The L-isomer is particularly significant due to its extensive applications in food, pharmaceuticals, and chemical industries .

L-tartaric acid exhibits various mechanisms of action depending on its application.

- In Food Science: As an acidulant, it adds a tart flavor to foods and beverages. It can also act as a chelating agent, binding to metal ions and affecting their reactivity.

- In Pharmaceuticals: L-tartaric acid can be used as a salt-forming agent to improve the solubility and stability of certain drugs.

Safety Data:

- Oral LD₅₀ (rat): 5900 mg/kg

Additionally, L-(+)-tartaric acid can be oxidized to tartronic acid using nitric acid. The following reaction illustrates this transformation:

These reactions highlight the versatility of L-(+)-tartaric acid in organic synthesis .

The synthesis of L-(+)-tartaric acid can be achieved through several methods:

- Natural Extraction: It is commonly extracted from grape pomace, a byproduct of winemaking, where it exists primarily as potassium bitartrate.

- Chemical Synthesis: A notable synthetic route involves the oxidation of maleic anhydride using potassium iodate and iodine under acidic conditions to yield L-(+)-tartaric acid. The process can be summarized as follows:

- Alternative Methods: Other methods include enzymatic synthesis and multistep organic reactions involving starting materials like maleic acid .

L-(+)-Tartaric acid has diverse applications across various fields:

- Food Industry: Used as an acidity regulator and stabilizer in food products; it acts as a leavening agent when combined with baking soda.

- Pharmaceuticals: Employed as an excipient in drug formulations and for enhancing the taste of oral medications.

- Winemaking: Plays a critical role in stabilizing wine and influencing its taste profile.

- Chemical Industry: Utilized in the production of various chemical compounds and as a chiral building block in organic synthesis .

L-(+)-Tartaric acid shares structural similarities with other compounds such as D-tartaric acid and meso-tartaric acid. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| L-(+)-Tartaric Acid | Two hydroxyl and two carboxyl groups | Naturally occurring; significant role in winemaking |

| D-Tartaric Acid | Mirror image of L-isomer | Less commonly found; used mainly for racemic mixtures |

| Meso-Tartaric Acid | Symmetrical structure | Does not exhibit optical activity; less soluble than L-isomer |

L-(+)-tartaric acid is unique due to its specific optical activity and predominant occurrence in nature compared to its counterparts .

The story of L-(+)-tartaric acid is inseparable from the work of Louis Pasteur, whose 1847 experiments on paratartaric acid crystals revolutionized molecular asymmetry research. While studying sodium ammonium tartrate, Pasteur observed that racemic mixtures could be manually separated into enantiomorphic crystals—one rotating polarized light to the left (levorotatory) and the other to the right (dextrorotatory). This discovery laid the foundation for stereochemistry, proving that molecular chirality arises from spatial atomic arrangements rather than chemical composition alone.

Pasteur’s subsequent work on fermentation further linked tartaric acid’s asymmetry to biological processes. He demonstrated that only living organisms could produce optically active tartaric acid, overturning Justus von Liebig’s theory that fermentation was purely abiotic. These findings established tartaric acid as a cornerstone for understanding chirality in biochemistry.

Natural Occurrence and Distribution

L-(+)-Tartaric acid is predominantly found in Vitis vinifera (grapevines), where it accumulates during early berry development and remains stable through ripening. Its concentration in grapes ranges from 4–15 mg/g fresh weight, depending on species and environmental conditions. Secondary sources include tamarind (Tamarindus indica), which contains 4.8–11.4 mg/100 g in fruit pulp, and select citrus fruits.

Table 1: Natural Sources of L-(+)-Tartaric Acid

| Source | Concentration Range | Key References |

|---|---|---|

| Grapes (Vitis spp.) | 4–15 mg/g fresh weight | |

| Tamarind pulp | 4.8–11.4 mg/100 g | |

| Avocado | Up to 1.5 mg/g fresh weight | |

| Blueberries | Trace amounts |

The biosynthesis of L-(+)-tartaric acid in grapes occurs via vitamin C catabolism, with l-idonate dehydrogenase catalyzing the oxidation of L-idonic acid—a rate-limiting step absent in non-tartrate-forming species like Ampelopsis aconitifolia.

Significance in Stereochemistry Research

Tartaric acid’s four stereoisomers—D-(−)-, L-(+)-, meso-, and racemic forms—have been instrumental in elucidating chiral phenomena. Key contributions include:

- Meso-Tartaric Acid: A diastereomer with an internal plane of symmetry, rendering it achiral despite having two stereocenters.

- Cahn-Ingold-Prelog Priorities: The R/S configuration system was refined using tartaric acid derivatives to assign absolute configurations.

- Surface Chirality: Adsorption of (R,R)-tartaric acid on nickel induces chiral surface reconstructions, enabling enantioselective catalysis.

Table 2: Stereoisomers of Tartaric Acid

| Isomer | Optical Activity | Symmetry Features |

|---|---|---|

| L-(+)-tartaric acid | Dextrorotatory | No internal symmetry |

| D-(−)-tartaric acid | Levorotatory | Mirror image of L-(+) form |

| Meso-tartaric acid | Inactive | Internal plane of symmetry |

| Racemic mixture | Net inactive | 1:1 ratio of D/L forms |

Pasteur’s resolution of racemic acid using Penicillium glaucum, which selectively metabolizes the D-(−)-enantiomer, marked the first demonstration of biological enantioselectivity.

Overview of Contemporary Applications

L-(+)-Tartaric acid’s versatility spans industries, driven by its chiral purity and physicochemical properties:

Food and Beverage

- Acidulant (E334): Imparts sourness in candies, jellies, and carbonated drinks.

- Wine Stabilization: Corrects pH and inhibits crystallization in wines; European regulations mandate grape-derived tartaric acid for this purpose.

Pharmaceuticals

- Chiral Synthons: Serves as a precursor for bioactive molecules like zaragozic acids and nectrisine.

- Effervescent Tablets: Enhances dissolution rates in granulates.

Industrial Uses

- Cement Retardation: Slows ettringite formation in plaster and gypsum.

- Textile Mordant: Improves dye fixation via carboxylate coordination.

Table 3: Isotopic Authentication of Natural vs. Synthetic L-(+)-Tartaric Acid

| Parameter | Natural (Grape-Derived) | Synthetic |

|---|---|---|

| δ¹³C (‰) | ≥−24.8 | ≤−26.5 |

| δ¹⁸O (‰) | ≥+25.6 | ≤+22.1 |

| Source | Grape pomace/lees | Maleic anhydride |

| Reference |

Isotopic analysis (δ¹³C and δ¹⁸O) ensures compliance with regulations, preventing adulteration with cheaper synthetic variants.

L-(+)-Tartaric acid represents one of the most significant compounds in the development of stereochemical understanding, serving as a cornerstone in the establishment of molecular chirality concepts [1] [2]. The molecule contains two chiral carbon centers at positions C-2 and C-3, each bearing four different substituents: a carboxyl group (COOH), a hydroxyl group (OH), a hydrogen atom (H), and the remaining tartaric acid carbon chain [3] [4]. This structural arrangement creates non-superimposable mirror image forms, making tartaric acid an exemplary chiral molecule [5].

The chirality of L-(+)-tartaric acid manifests through its ability to rotate plane-polarized light, a phenomenon known as optical activity [6] [7]. When plane-polarized light passes through a solution of L-(+)-tartaric acid, the plane of polarization is rotated clockwise (dextrorotatory), denoted by the (+) symbol [1] [8]. This optical rotation is an intrinsic molecular property that directly correlates with the three-dimensional arrangement of atoms around the chiral centers [9].

The measurement of optical activity in tartaric acid follows the established formula for specific rotation: [α]²⁰ᴅ = α/(c·l), where α represents the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters [9] [8]. For L-(+)-tartaric acid, the specific rotation ranges from +12.0° to +13.0° under standard conditions (20°C, sodium D-line at 589 nm) [10] [11] [12].

The relationship between molecular structure and optical activity in L-(+)-tartaric acid demonstrates fundamental principles of stereochemistry. The presence of asymmetric carbon atoms creates a molecular environment that lacks internal symmetry, resulting in the compound's ability to interact differently with left and right circularly polarized light components [6] [9]. This differential interaction manifests as the observed optical rotation, providing a direct experimental method for detecting and quantifying molecular chirality [7].

Stereoisomers of Tartaric Acid

Tartaric acid exists as three distinct stereoisomeric forms, each exhibiting unique structural and optical properties [3] [4] [5]. The theoretical maximum of four stereoisomers (2ⁿ where n = 2 chiral centers) is reduced to three due to the presence of an internal plane of symmetry in one of the configurations [2] [13].

L-(+)-Tartaric Acid Configuration

L-(+)-tartaric acid adopts the (2R,3R) absolute configuration, representing the naturally occurring form found abundantly in grapes and wine production [1] [5] [14]. The molecule exhibits dextrorotatory optical activity with a specific rotation of +12.0° to +13.0° [10] [12] [15]. This stereoisomer crystallizes in the orthorhombic space group P 21 21 21 with unit cell parameters a = 5.0003 Å, b = 5.9383 Å, and c = 19.9866 Å [16]. The naturally occurring form demonstrates excellent availability and cost-effectiveness compared to its synthetic counterparts, making it the preferred industrial source [1].

The molecular structure of L-(+)-tartaric acid maintains specific conformational preferences determined by intramolecular hydrogen bonding patterns [17] [18]. The hydroxyl groups at C-2 and C-3 participate in stabilizing five-membered hydrogen-bonded rings, contributing to the molecule's overall structural stability [19] [18]. This hydrogen bonding network influences both the solid-state packing and solution-phase behavior of the compound [17].

D-(-)-Tartaric Acid Configuration

D-(-)-tartaric acid possesses the (2S,3S) absolute configuration, serving as the enantiomeric counterpart to the naturally occurring form [1] [5]. This stereoisomer exhibits levorotatory optical activity with a specific rotation of -12.0° to -13.0°, exactly opposite in magnitude to its natural enantiomer [15] [20]. The compound requires synthetic preparation, as it occurs rarely in natural sources, making it more expensive than the naturally available L-(+) form [5].

The crystallographic properties of D-(-)-tartaric acid closely mirror those of its enantiomer, with similar unit cell dimensions and space group symmetry [16]. Both enantiomers share identical physical properties including melting point (168-172°C), density (1.7598 g/cm³), and water solubility (139.0 g/100 mL at 20°C) [15] [21] [22]. The only distinguishing characteristic lies in the opposite direction of optical rotation, reflecting the mirror-image relationship between the two molecular structures [8].

Meso-Tartaric Acid Structure

Meso-tartaric acid represents a unique stereoisomeric form with the configuration (2R,3S) or equivalently (2S,3R) [23] [2] [13]. Despite containing two chiral centers, this isomer is optically inactive due to the presence of an internal plane of symmetry that bisects the C-2–C-3 bond [23] [24] [2]. This symmetry plane makes one half of the molecule a mirror image of the other half, resulting in internal compensation of optical activity [3] [2].

The physical properties of meso-tartaric acid differ significantly from those of the enantiomeric pair [15] [13] [21]. It exhibits a lower melting point (140-148°C), reduced density (1.660-1.666 g/cm³), and decreased water solubility (125.0 g/100 mL at 20°C) compared to the optically active forms [15] [21] [22]. These differences arise from the distinct molecular packing arrangements in the crystal lattice, influenced by the molecule's unique symmetry properties [2] [13].

The conformational behavior of meso-tartaric acid presents interesting stereochemical phenomena [23] [24]. While the Fischer projection shows a plane of symmetry, the actual three-dimensional conformations accessible to the molecule include both chiral and achiral forms [23] [24]. The rapid interconversion between these conformations maintains the overall optical inactivity of the compound, as enantiomeric conformations exist in equal concentrations and cancel each other's optical contributions [23] [24].

Racemic Tartaric Acid Composition

Racemic tartaric acid consists of an equimolar mixture of L-(+) and D-(-) enantiomers, resulting in a net optical rotation of zero [5] [25] [26]. This composition differs fundamentally from meso-tartaric acid, as it represents a physical mixture rather than a single molecular entity [5]. The racemic form can be separated into its constituent enantiomers through various resolution techniques, while meso-tartaric acid cannot be resolved into optically active components [4] [27].

Crystallographically, racemic tartaric acid forms distinct crystal structures from the individual enantiomers [25] [26] [28]. The racemic crystals belong to the triclinic space group P -1 with different unit cell parameters (a = 6.58 Å, b = 9.186 Å, c = 4.8966 Å) compared to the enantiomerically pure forms [28]. The racemic crystal structure accommodates both enantiomers in the same unit cell, creating unique hydrogen bonding networks that distinguish it from the homochiral crystal forms [26] [29].

The formation of racemic compounds versus conglomerate crystallization depends on the relative stability of homo- versus heterochiral interactions [25] [26]. In the case of tartaric acid, the racemic compound formation is favored, indicating stronger intermolecular interactions between opposite enantiomers compared to like enantiomers [26] [29]. This thermodynamic preference influences both the crystallization behavior and physical properties of the racemic material [25].

Fischer Projections and Molecular Representations

Fischer projections provide an essential two-dimensional representation system for depicting the three-dimensional stereochemistry of tartaric acid stereoisomers [30] [2] [31]. Developed by Emil Fischer around 1900, this projection method follows specific conventions that allow unambiguous representation of molecular chirality [32] [33] [34].

In Fischer projections of tartaric acid, the carbon chain is arranged vertically with the most highly oxidized groups (carboxyl groups) positioned at the top and bottom [30] [35] [32]. The chiral centers at C-2 and C-3 are represented with horizontal bonds projecting above the plane of the paper and vertical bonds extending below the plane [30] [31]. This convention enables clear visualization of the stereochemical relationships between different tartaric acid isomers [2] [31].

For L-(+)-tartaric acid, the Fischer projection shows both hydroxyl groups oriented to the right side of the vertical carbon chain, reflecting the (2R,3R) configuration [36] [30] [31]. The D-(-) enantiomer displays the opposite arrangement with both hydroxyl groups positioned to the left, corresponding to the (2S,3S) configuration [36] [30]. The meso form presents hydroxyl groups on opposite sides of the carbon chain, with one pointing right and the other left, illustrating the internal symmetry that renders this isomer optically inactive [30] [2].

The utility of Fischer projections extends beyond simple structural representation to include mechanistic and synthetic applications [31] [34]. These projections facilitate the prediction of stereochemical outcomes in chemical reactions and enable systematic analysis of stereoisomeric relationships [35] [32]. The projection rules also permit the identification of planes of symmetry, as demonstrated clearly in meso-tartaric acid where the symmetry plane bisects the C-2–C-3 bond [30] [2].

Modern molecular modeling techniques complement Fischer projections by providing three-dimensional visualization capabilities [17] [18] [37]. Computer-generated models reveal conformational dynamics and intermolecular interactions that static Fischer projections cannot capture [17] [37]. These advanced representations have proven particularly valuable in understanding the hydrogen bonding patterns and conformational preferences of tartaric acid derivatives [17] [18].

Historical Significance in Chirality Research

The discovery of molecular chirality through tartaric acid research represents one of the most pivotal moments in the development of stereochemistry [38] [39] [40]. In 1848, Louis Pasteur made his landmark observation while examining crystals of sodium ammonium tartrate under a microscope, noticing that the crystals existed in two distinct forms that were non-superimposable mirror images of each other [38] [40] [41].

Pasteur's experimental approach involved the meticulous hand-sorting of crystals using tweezers to separate the right-handed and left-handed crystal forms [38] [40] [41]. Upon dissolving these separated crystals and testing their optical activity, he discovered that solutions of the right-handed crystals rotated polarized light clockwise, while solutions of the left-handed crystals produced equal but opposite rotation [40] [41]. This observation led Pasteur to conclude that the optical activity was an intrinsic molecular property rather than merely a crystal packing phenomenon [40] [41].

The significance of Pasteur's discovery extends far beyond the immediate observation of crystal asymmetry [39] [42]. His work established the fundamental connection between molecular structure and optical activity, laying the groundwork for the entire field of stereochemistry [38] [39]. Pasteur's insight that "there exists an asymmetric arrangement having a non-superimposable image" anticipated by twenty-five years the tetrahedral carbon theory proposed by van't Hoff and Le Bel in 1874 [41] [43].

The historical context of Pasteur's discovery reveals the remarkable prescience of his molecular thinking [38] [42]. At a time when atomic theory was still developing and molecular structures were largely unknown, Pasteur proposed that the observed optical properties reflected fundamental differences in molecular architecture [41] [44]. His famous statement that "asymmetry is the major dividing line between the organic and mineral worlds" proved prophetic in establishing the importance of chirality in biological systems [45].

Jean Baptiste Biot's earlier work on optical activity in 1832 provided the foundation for Pasteur's investigations [40] [14] [41]. Biot had observed that naturally occurring tartaric acid from wine deposits rotated polarized light, while industrially produced "racemic acid" showed no optical activity [40] [46]. This puzzling observation prompted Pasteur's detailed crystal examination, ultimately leading to his resolution of the apparent contradiction [40] [41].

Role in Stereochemical Nomenclature Development

Tartaric acid played a crucial role in the development of systematic stereochemical nomenclature systems, serving as a reference compound for multiple classification schemes [47] [32] [33]. The evolution of nomenclature systems reflects the growing sophistication of stereochemical understanding and the need for unambiguous communication of molecular structure information [32] [34].

The Fischer-Rosanoff convention, established around 1906, utilized tartaric acid as a key reference compound for assigning relative configurations [32] [33] [34]. This system related unknown compounds to tartaric acid through chemical correlation methods, allowing assignment of D or L descriptors based on structural relationships to the established reference [33] [34]. The arbitrary nature of these initial assignments necessitated eventual experimental verification of absolute configurations [32] [48].

The determination of absolute configuration through Bijvoet's X-ray crystallographic method in 1951 marked a watershed moment in stereochemical nomenclature [49] [48] [43]. Using sodium rubidium tartrate tetrahydrate, Bijvoet employed anomalous X-ray dispersion to establish unequivocally that naturally occurring (+)-tartaric acid possessed the (2R,3R) absolute configuration [49] [48] [50]. This breakthrough provided the first experimental verification of the arbitrarily assigned Fischer-Rosanoff conventions [48] [43].

The confirmation of tartaric acid's absolute configuration validated the entire network of chemical correlations that had been established over the previous fifty years [49] [43]. Thousands of compounds whose configurations had been assigned relative to tartaric acid were suddenly placed on firm structural ground [43] [51]. This achievement demonstrated the power of using well-characterized reference compounds as anchors for systematic nomenclature development [48] [51].

Modern nomenclature systems, including the Cahn-Ingold-Prelog (R/S) convention, maintain tartaric acid's significance as a benchmark compound [48] [43]. The unambiguous assignment of (2R,3R) configuration to L-(+)-tartaric acid provides a reliable reference point for testing and validating new stereochemical assignment methods [48] [43]. Educational applications continue to utilize tartaric acid stereoisomers as ideal examples for teaching fundamental concepts of chirality, optical activity, and stereoisomerism [31] [37].

Purity

Physical Description

Dry Powder

Colourless or translucent crystalline solid or white crystalline powder

White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS]

Solid; [Merck Index] Colorless or translucent odorless solid; [JECFA] White odorless crystals; [Alfa Aesar MSDS]

Solid

WHITE CRYSTALLINE POWDER.

colourless or translucent crystals, or a white, fine to granular crystaline powder which is odourless with an acid taste

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

Density

Appearance

Melting Point

169 °C

206 °C

Storage

UNII

W4888I119H

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 45 of 4581 companies. For more detailed information, please visit ECHA C&L website;

Of the 28 notification(s) provided by 4536 of 4581 companies with hazard statement code(s):;

H302 (44.93%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (57.16%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (44.91%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (39.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (60.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (57.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Stress incontinence, female

Pharmacology

Tartaric Acid is a white crystalline dicarboxylic acid found in many plants, particularly tamarinds and grapes. Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration. Carbon dioxide extends the stomach and provides a negative contrast medium during double contrast radiography. In high doses, this agent acts as a muscle toxin by inhibiting the production of malic acid, which could cause paralysis and maybe death.

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

87-69-4

Absorption Distribution and Excretion

Only about 15-20% of consumed tartaric acid is secreted in the urine unchanged.

Metabolism Metabolites

Wikipedia

Enfuvirtide

Tartrate

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Food additives

Food additives -> Flavoring Agents

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> -> JECFA Functional Classes

FLAVOURING_AGENTFood Additives -> ACID; ANTIOXIDANT_SYNERGIST; EMULSIFIER; SEQUESTRANT; SYNERGIST; -> JECFA Functional Classes

Cosmetics -> Buffering

General Manufacturing Information

Not Known or Reasonably Ascertainable

Computer and Electronic Product Manufacturing

Cyclic Crude and Intermediate Manufacturing

All Other Chemical Product and Preparation Manufacturing

Butanedioic acid, 2,3-dihydroxy- (2R,3R)-: ACTIVE

Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel-: ACTIVE

Dates

2: Kotha S, Chakkapalli C. Application of Fischer Indolization under Green Conditions using Deep Eutectic Solvents. Chem Rec. 2017 Oct;17(10):1039-1058. doi: 10.1002/tcr.201600138. Epub 2017 Apr 5. Review. PubMed PMID: 28378920.

3: Hyun MH. Liquid chromatographic enantioseparations on crown ether-based chiral stationary phases. J Chromatogr A. 2016 Oct 7;1467:19-32. doi: 10.1016/j.chroma.2016.07.049. Epub 2016 Jul 20. Review. PubMed PMID: 27473514.

4: Bagi P, Ujj V, Czugler M, Fogassy E, Keglevich G. Resolution of P-stereogenic P-heterocycles via the formation of diastereomeric molecular and coordination complexes (a review). Dalton Trans. 2016 Feb 7;45(5):1823-42. doi: 10.1039/c5dt02999f. Epub 2015 Nov 13. Review. PubMed PMID: 26564410.

5: El Rayess Y, Mietton-Peuchot M. Membrane Technologies in Wine Industry: An Overview. Crit Rev Food Sci Nutr. 2016 Sep 9;56(12):2005-20. doi: 10.1080/10408398.2013.809566. Review. PubMed PMID: 25751507.

6: Lojková L, Vranová V, Rejšek K, Formánek P. Natural occurrence of enantiomers of organic compounds versus phytoremediations: should research on phytoremediations be revisited? A mini-review. Chirality. 2014 Jan;26(1):1-20. doi: 10.1002/chir.22255. Epub 2013 Nov 19. Review. PubMed PMID: 24249143.

7: Gal J. Molecular chirality: language, history, and significance. Top Curr Chem. 2013;340:1-20. doi: 10.1007/128_2013_435. Review. PubMed PMID: 23666078.

8: Asif M. Phytochemical study of polyphenols in Perilla Frutescens as an antioxidant. Avicenna J Phytomed. 2012 Fall;2(4):169-78. Review. PubMed PMID: 25050247; PubMed Central PMCID: PMC4075683.

9: Eisert WG. Dipyridamole in antithrombotic treatment. Adv Cardiol. 2012;47:78-86. doi: 10.1159/000338053. Epub 2012 Aug 9. Review. PubMed PMID: 22906904.

10: Mark AG, Forster M, Raval R. Recognition and ordering at surfaces: the importance of handedness and footedness. Chemphyschem. 2011 Jun 6;12(8):1474-80. doi: 10.1002/cphc.201001034. Epub 2011 Apr 27. Review. PubMed PMID: 21523877.

11: Bell SJ. A review of dietary fiber and health: focus on raisins. J Med Food. 2011 Sep;14(9):877-83. doi: 10.1089/jmf.2010.0215. Epub 2011 Apr 10. Review. PubMed PMID: 21476884.

12: Park HJ. Chemistry and pharmacological action of caffeoylquinic acid derivatives and pharmaceutical utilization of chwinamul (Korean Mountainous vegetable). Arch Pharm Res. 2010 Nov;33(11):1703-20. doi: 10.1007/s12272-010-1101-9. Epub 2010 Nov 30. Review. PubMed PMID: 21116772.

13: Wijeratne AB, Schug KA. Molecular recognition properties of tartrates and metal-tartrates in solution and gas phase. J Sep Sci. 2009 May;32(10):1537-47. doi: 10.1002/jssc.200900064. Review. PubMed PMID: 19391178.

14: Batarseh KI. Antimicrobial, in vitro and in vivo antineoplastic activities, mechanism of action, structural and thermal properties of a small-novel pharmaceutical organometallic chelate. Mini Rev Med Chem. 2009 Mar;9(3):293-9. Review. PubMed PMID: 19275721.

15: Scholz S, Williamson G. Interactions affecting the bioavailability of dietary polyphenols in vivo. Int J Vitam Nutr Res. 2007 May;77(3):224-35. Review. PubMed PMID: 18214024.

16: Hayashi M, Tomita M. Mechanistic analysis for drug permeation through intestinal membrane. Drug Metab Pharmacokinet. 2007 Apr;22(2):67-77. Review. PubMed PMID: 17495413.

17: Evangelou MW, Ebel M, Schaeffer A. Chelate assisted phytoextraction of heavy metals from soil. Effect, mechanism, toxicity, and fate of chelating agents. Chemosphere. 2007 Jun;68(6):989-1003. Epub 2007 Mar 8. Review. PubMed PMID: 17349677.

18: Debolt S, Melino V, Ford CM. Ascorbate as a biosynthetic precursor in plants. Ann Bot. 2007 Jan;99(1):3-8. Epub 2006 Nov 10. Review. PubMed PMID: 17098753; PubMed Central PMCID: PMC2802977.

19: Sato S, Kojima H. [Leukocyte acid phosphatase]. Nihon Rinsho. 2004 Dec;62 Suppl 12:777-80. Review. Japanese. PubMed PMID: 15658448.

20: Plank J. Applications of biopolymers and other biotechnological products in building materials. Appl Microbiol Biotechnol. 2004 Nov;66(1):1-9. Epub 2004 Oct 1. Review. PubMed PMID: 15459798.